molecular formula C9H11NO B12100321 1-(3-Amino-5-methylphenyl)ethan-1-one

1-(3-Amino-5-methylphenyl)ethan-1-one

Cat. No.: B12100321
M. Wt: 149.19 g/mol
InChI Key: KVDMLHRPIQOTCE-UHFFFAOYSA-N
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Description

1-(3-Amino-5-methylphenyl)ethan-1-one is an aromatic ketone featuring an amino (-NH₂) group at the 3-position and a methyl (-CH₃) group at the 5-position of the phenyl ring. For instance, structurally similar compounds like 1-(3-Amino-4-methylphenyl)ethanone (CAS 870679-59-7) exhibit a molecular weight of ~163 g/mol and are used in pharmaceutical synthesis . The amino and methyl substituents likely enhance solubility in polar solvents and influence reactivity in nucleophilic or electrophilic reactions, making it a versatile intermediate in drug discovery and material science.

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

1-(3-amino-5-methylphenyl)ethanone

InChI

InChI=1S/C9H11NO/c1-6-3-8(7(2)11)5-9(10)4-6/h3-5H,10H2,1-2H3

InChI Key

KVDMLHRPIQOTCE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Amino-5-methylphenyl)ethan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-amino-5-methylbenzene (m-toluidine) with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of 1-(3-Amino-5-methylphenyl)ethan-1-one may involve continuous flow reactors to enhance efficiency and yield. The use of optimized reaction conditions, such as controlled temperature and pressure, ensures high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-5-methylphenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or nitro derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or the amino group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to halogenation, nitration, or sulfonation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

    Substitution: Halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 3-Amino-5-methylbenzoquinone.

    Reduction: 1-(3-Amino-5-methylphenyl)ethanol.

    Substitution: 1-(3-Amino-5-bromo/methylphenyl)ethan-1-one.

Scientific Research Applications

1-(3-Amino-5-methylphenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Amino-5-methylphenyl)ethan-1-one depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino group allows for hydrogen bonding and electrostatic interactions, while the ketone group can participate in nucleophilic addition reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 1-(3-Amino-5-methylphenyl)ethan-1-one, highlighting differences in substituents, physical properties, and applications:

Compound Substituents Key Properties Applications References
1-(3-Amino-5-methylphenyl)ethan-1-one 3-NH₂, 5-CH₃ High polarity due to -NH₂; potential for hydrogen bonding Pharmaceutical intermediates, agrochemicals Inferred
1-(4-Bromophenyl)ethan-1-one 4-Br Melting point: ~50–55°C; electron-withdrawing Br enhances electrophilicity Precursor for Suzuki couplings; used in hydrazide synthesis
1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone 3-Cl, 5-CF₃ High thermal stability; lipophilic due to CF₃ Agrochemicals, fluorinated drug candidates
1-[3-(Dimethylamino)phenyl]ethan-1-one 3-N(CH₃)₂ Basic amine; soluble in organic solvents Drug discovery (neurological/metabolic targets), material science
1-(4-Hydroxyphenyl)-2-[(heteroaryl)thio]ethan-1-one 4-OH, 2-S-heteroaryl Nanomolar enzyme inhibition (e.g., AChE Ki = 22–24 nM) Carbonic anhydrase inhibitors, Alzheimer’s therapy
1-(2,4-Dihydroxy-5-methylphenyl)ethan-1-one 2,4-OH, 5-CH₃ Antioxidant properties; high polarity Natural product isolation (e.g., fungal metabolites)
1-(3-(Dimethylphosphoryl)phenyl)ethanone 3-PO(CH₃)₂ Phosphoryl group enables metal coordination Catalysis, coordination chemistry

Key Findings:

  • Electronic Effects : Electron-donating groups (e.g., -NH₂, -CH₃) increase the electron density of the aromatic ring, enhancing reactivity in electrophilic substitutions. In contrast, electron-withdrawing groups (e.g., -Br, -CF₃) stabilize negative charges, favoring nucleophilic attacks .
  • Biological Activity: Compounds with -OH or -SH groups (e.g., 1-(4-hydroxyphenyl) derivatives) show enzyme inhibition, while amino-substituted analogs are preferred for CNS-targeting drugs due to blood-brain barrier permeability .
  • Synthesis Methods : The target compound’s synthesis may involve Friedel-Crafts acylation or condensation reactions, akin to methods used for 1-(4-bromophenyl)ethan-1-one (thermal/grinding methods with L-proline) or multi-step protocols for Foretinib precursors .

Contrasts and Limitations:

  • Solubility: Amino and hydroxyl derivatives exhibit higher aqueous solubility than halogenated or phosphorylated analogs, impacting formulation strategies .
  • Thermal Stability : Trifluoromethyl and phosphoryl groups enhance thermal stability, making such compounds suitable for high-temperature applications .

Biological Activity

1-(3-Amino-5-methylphenyl)ethan-1-one, also known as 3-amino-5-methylacetophenone, is an organic compound that has garnered attention for its potential biological activities. Its structural features, including an amino group and a ketone functional group, allow it to interact with various molecular targets, making it a candidate for further investigation in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 1-(3-Amino-5-methylphenyl)ethan-1-one is C10H13NO. The presence of the amino group facilitates hydrogen bonding and electrostatic interactions, while the ketone group can participate in nucleophilic addition reactions. These properties are crucial for its biological activity, particularly in drug development.

Biological Activities

Research indicates that 1-(3-Amino-5-methylphenyl)ethan-1-one exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may have anticancer properties. For instance, its structural similarities to other known anticancer agents imply potential efficacy against various cancer cell lines. The compound's ability to modulate enzyme activity and receptor interactions could be key to its therapeutic effects .
  • Cytotoxicity : In vitro tests have shown that derivatives of compounds similar to 1-(3-Amino-5-methylphenyl)ethan-1-one can exhibit significant cytotoxic effects against cancer cell lines such as breast carcinoma (T47D) and colon carcinoma (HT-29). These effects are often evaluated using assays like MTT, which measure cell viability .

The biological activity of 1-(3-Amino-5-methylphenyl)ethan-1-one is believed to involve several mechanisms:

  • Enzyme Modulation : The compound may act as an inhibitor or modulator of specific enzymes involved in cancer progression or other diseases. For example, interactions with protein kinases have been noted in related compounds .
  • Receptor Interaction : The ability of the amino group to form hydrogen bonds suggests that this compound could interact with various receptors, potentially influencing signaling pathways critical for cell growth and survival.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their unique features:

Compound NameStructural DifferencesUnique Features
1-(3-Amino-4-methylphenyl)ethan-1-oneMethyl group at the 4-positionDifferent electronic properties due to substitution
1-(3-Amino-5-ethylphenyl)ethan-1-oneEthyl group instead of methylAltered steric effects compared to the methyl derivative
1-(3-Amino-5-methylphenyl)propan-1-onePropanone group instead of ethanoneVariations in reactivity due to chain length

Case Studies

Several studies have highlighted the potential applications of 1-(3-Amino-5-methylphenyl)ethan-1-one:

  • Antiproliferative Activity : In a study assessing various derivatives, certain compounds similar to 1-(3-Amino-5-methylphenyl)ethan-1-one demonstrated significant antiproliferative activity against multiple cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell growth .
  • Selective Toxicity : Research has shown that some derivatives exhibit selective toxicity towards cancer cells while sparing normal cells, suggesting a therapeutic window that could be exploited in drug development .

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